Ecallantide is synthesized using recombinant DNA technology in the yeast Pichia pastoris. This method allows for the production of a small polypeptide with a molecular weight of approximately 7054 Daltons. The synthesis process involves several steps:
The molecular structure of ecallantide consists of a specific amino acid sequence that allows it to bind effectively to plasma kallikrein. The complete amino acid sequence includes 60 residues, with notable components being:
The three-dimensional structure enables ecallantide to fit into the active site of plasma kallikrein, effectively blocking its activity .
Ecallantide functions through a specific chemical reaction where it inhibits the activity of plasma kallikrein. The primary reaction involves:
Ecallantide binds to plasma kallikrein, preventing it from converting high molecular weight kininogen into bradykinin, a peptide that causes vasodilation and increased vascular permeability, leading to angioedema .
The mechanism of action of ecallantide involves competitive inhibition of plasma kallikrein. By binding to the active site of this enzyme, ecallantide effectively blocks its ability to cleave high molecular weight kininogen into bradykinin. This inhibition reduces bradykinin levels, thereby alleviating the symptoms associated with hereditary angioedema attacks.
Ecallantide is primarily used in clinical settings for the treatment of acute attacks of hereditary angioedema. Its specific mechanism allows for targeted therapy that can significantly reduce the severity and duration of attacks. Clinical trials have demonstrated its efficacy in improving patient outcomes during acute episodes, making it a valuable option in the therapeutic arsenal against hereditary angioedema .
Ecallantide (Kalbitor®) exerts its therapeutic effect through highly specific inhibition of plasma kallikrein, a serine protease central to the kallikrein-kinin system. This system regulates inflammatory responses, coagulation pathways, and vascular permeability. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to generate bradykinin, a potent vasoactive peptide [1] [4] [7]. In hereditary angioedema (HAE), genetic deficiency of C1-esterase inhibitor (C1-INH) results in uncontrolled kallikrein activity and excessive bradykinin production [1] [7]. Bradykinin binds to endothelial B2 receptors, inducing vasodilation, plasma extravasation, and tissue edema characteristic of HAE attacks [1] [4].
Ecallantide binds reversibly to plasma kallikrein's active site with picomolar affinity, preventing proteolytic activation of HMWK and subsequent bradykinin release [1] [7]. This mechanism directly interrupts the pathophysiological cascade responsible for acute HAE attacks. Additionally, ecallantide disrupts the positive feedback loop wherein kallikrein activates Factor XII, which further amplifies kallikrein production [1] [4]. By targeting this upstream component of the contact system, ecallantide provides precise control over bradykinin-mediated edema without broad interference in coagulation or inflammatory pathways [2] [7].
Ecallantide is a recombinant 60-amino acid polypeptide (molecular formula: C₃₀₅H₄₄₂N₈₈O₉₁S₈) with a molecular weight of 7,054 Daltons in its glycosylated form [1] [7]. It features three intramolecular disulfide bonds that stabilize its tertiary structure into a Kunitz domain fold – a conserved structural motif found in endogenous protease inhibitors [1] [4]. The Kunitz domain confers both high-affinity binding and exceptional target specificity.
The molecule was engineered using phage display technology to optimize kallikrein inhibition [1] [7]. Its sequence shares homology with the first Kunitz domain of human tissue factor pathway inhibitor (TFPI/LACI) but incorporates seven strategic amino acid substitutions (Glu²⁰, Ala²¹, Arg³⁶, Ala³⁸, His³⁹, Pro⁴⁰, Trp⁴²) that enhance potency and selectivity against plasma kallikrein [1]. Ecallantide is produced via recombinant DNA technology in the methylotrophic yeast Pichia pastoris, enabling precise post-translational modifications including glycosylation and proper disulfide bond formation [1] [2].
Table 1: Structural Characteristics of Ecallantide
Property | Specification |
---|---|
Amino Acid Residues | 60 |
Molecular Formula | C₃₀₅H₄₄₂N₈₈O₉₁S₈ |
Molecular Weight | 7,054 Da (glycosylated form) |
Structural Motif | Kunitz domain with 3 disulfide bonds |
Production System | Pichia pastoris yeast expression |
Sequence Modification | 7 substitutions vs. native TFPI Kunitz domain 1 |
Ecallantide demonstrates high-affinity binding to plasma kallikrein with an inhibitory constant (Kᵢ) of 25 pM, reflecting its picomolar potency [1] [7]. Kinetic studies reveal rapid association (on-rate, kₒₙ) and slow dissociation (off-rate, kₒff) characteristics, resulting in prolonged occupancy of the kallikrein active site despite the molecule's relatively short plasma half-life [1] [4]. This sustained target engagement underpins its clinical efficacy in aborting HAE attacks.
Selectivity profiling confirms ecallantide’s specificity for plasma kallikrein over related proteases. It exhibits >100-fold greater affinity for plasma kallikrein than for tissue kallikrein, plasmin, thrombin, factor XIa, factor VIIa/tissue factor, activated protein C, or trypsin [1] [4]. This selectivity profile minimizes off-target effects on coagulation and fibrinolytic pathways. Ecallantide does not significantly inhibit cytochrome P450 enzymes, suggesting low potential for metabolic drug interactions [1]. At supratherapeutic concentrations (≥20 mg/m² intravenously), ecallantide prolongs activated partial thromboplastin time (aPTT) without clinically significant bleeding risk, attributable to its modest effects on contact system activation [1].
Table 2: Selectivity Profile of Ecallantide
Enzyme | Relative Inhibition |
---|---|
Plasma Kallikrein | High (Kᵢ = 25 pM) |
Tissue Kallikrein | >100-fold lower affinity |
Factor XIa | Negligible |
Factor VIIa/TF Complex | Negligible |
Thrombin | Negligible |
Plasmin | Negligible |
Activated Protein C | Negligible |
Trypsin | Negligible |
Following subcutaneous administration, ecallantide exhibits predictable pharmacokinetics. Absorption is rapid, with a mean time to maximum plasma concentration (Tₘₐₓ) of 2–3 hours post-dose [1] [6]. A single 30 mg subcutaneous dose achieves a mean peak plasma concentration (Cₘₐₓ) of 586 ± 106 ng/mL and an area under the concentration-time curve (AUC) of 3,017 ± 402 ng·hr/mL [1] [6]. The absolute bioavailability of subcutaneous ecallantide exceeds 90%, indicating minimal first-pass metabolism or degradation at the injection site [1].
Ecallantide distributes primarily within the vascular compartment, evidenced by a mean volume of distribution (Vd) of 26.4 ± 7.8 L in healthy individuals – approximating plasma volume [1] [6]. This restricted distribution reflects its hydrophilic polypeptide nature and molecular size (>7 kDa). Protein binding data is not extensively characterized, but its mechanism suggests binding primarily occurs through specific interaction with kallikrein rather than nonspecific plasma protein binding [1].
Ecallantide undergoes minimal hepatic metabolism and does not interact with cytochrome P450 enzymes [1]. Clearance occurs predominantly via renal elimination of intact protein, with a plasma clearance rate of 153 ± 20 mL/min [1] [6]. The elimination half-life (t₁/₂) is approximately 2.0 ± 0.5 hours after subcutaneous administration [1] [6]. Inter-individual variability in clearance is moderate (38%), warranting consideration in special populations though specific dose adjustments are not established [1].
Table 3: Key Pharmacokinetic Parameters of Ecallantide
Parameter | Value (Mean ± SD) | Conditions |
---|---|---|
Cₘₐₓ | 586 ± 106 ng/mL | 30 mg SC single dose |
Tₘₐₓ | 2-3 hours | 30 mg SC single dose |
AUC | 3,017 ± 402 ng·hr/mL | 30 mg SC single dose |
Vd | 26.4 ± 7.8 L | Healthy subjects |
Clearance | 153 ± 20 mL/min | Healthy subjects |
t₁/₂ | 2.0 ± 0.5 hours | 30 mg SC single dose |
Compound Names Mentioned:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: